(Trifluoromethyl)diethylamine

Übersicht

Beschreibung

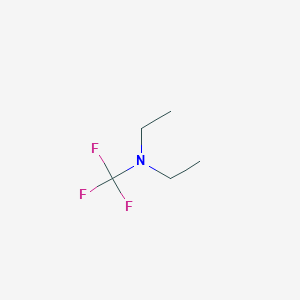

(Trifluoromethyl)diethylamine is an organic compound that contains a trifluoromethyl group attached to a diethylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances the compound’s lipophilicity, metabolic stability, and overall chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluoromethyl)diethylamine typically involves the introduction of a trifluoromethyl group into a diethylamine framework. One common method involves the use of a bench-stable precursor such as (Me4N)SCF3, which reacts with secondary amines to form the corresponding thiocarbamoyl fluoride. This intermediate is then treated with excess silver fluoride to generate the trifluoromethylated amine in excellent yields . Another method involves the reaction of secondary amines with trifluoromethyl iodide under specific conditions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes that ensure high yields and purity. The use of robust reagents and optimized reaction conditions, such as the use of dichloromethane as a solvent and sonication to enhance solubility, are common practices in industrial settings .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

(Trifluoromethyl)diethylamine participates in nucleophilic substitution reactions due to the amine group's lone pair. A study demonstrated its reactivity with trichloromethyl-s-triazine electrophiles under mild conditions .

Key findings :

-

Reactions proceed via nucleophilic aromatic substitution (SNAr) at room temperature.

-

Yields range from 70–95% with diverse amines (aromatic/aliphatic).

-

Functional group tolerance includes alcohols, carboxylic acids, and halides .

| Electrophile | Amine | Conditions | Yield (%) |

|---|---|---|---|

| Trichloromethyl-s-triazine | This compound | RT, 12–24 h | 82 |

| Trichloromethyl-s-triazine | Benzylamine | RT, 12 h | 88 |

Radical-Mediated Reactions

The -CF₃ group facilitates radical pathways. In photoredox and electrochemical systems, this compound derivatives undergo allylation via ketyl radical intermediates .

Mechanistic insights :

-

Trifluoromethyl ketyl radicals form under blue LED light (450 nm) or electrochemical reduction.

-

Cross-coupling with allyl radicals yields α-trifluoromethyl amines (up to 86% yield) .

Example reaction :

Atmospheric Degradation via OH Radicals

The compound reacts with hydroxyl radicals, impacting its environmental persistence. Kinetic studies reveal:

| Compound | (cm³ molecule⁻¹ s⁻¹) | Lifetime (12-h avg OH) |

|---|---|---|

| This compound | 1.2 hours | |

| 2-Methoxy-6-(trifluoromethyl)pyridine | 7.5 days |

Implications :

-

Short atmospheric lifetime due to rapid OH radical reactions.

-

Primary degradation pathway: H-atom abstraction from the amine group .

Catalytic Hydroalkylation

In Pd-catalyzed hydroalkylation, this compound derivatives couple with dienes to form homoallylic α-CF₃ amines. A Pd–DTBM-SEGPHOS system achieves:

Substrate scope :

Reductive Trifluoroethylation

While not directly involving this compound, related trifluoroethylamine syntheses use silane-mediated reductions. For example:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Role in Drug Development

The incorporation of trifluoromethyl groups in pharmaceuticals has been shown to significantly influence their pharmacological properties. TFMDEA serves as a building block for the synthesis of various drug candidates. For instance, studies have demonstrated that drugs containing the trifluoromethyl group exhibit enhanced potency and selectivity for biological targets compared to their non-fluorinated counterparts .

Table 1: FDA-Approved Drugs with Trifluoromethyl Groups

| Drug Name | Year Approved | Target Disease | Mechanism of Action |

|---|---|---|---|

| Ubrogepant | 2020 | Migraine | CGRP receptor antagonist |

| Pretomanid | 2019 | Tuberculosis | Inhibits mycolic acid synthesis |

| Lemborexant | 2019 | Insomnia | Dual orexin receptor antagonist |

The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in clinical applications .

Organic Synthesis

2.1 Catalysis and Reaction Mechanisms

TFMDEA has been utilized as a reagent in various organic transformations, particularly in the synthesis of fluorinated compounds. Its role as an organocatalyst has been explored extensively due to its ability to facilitate reactions under mild conditions while providing high selectivity .

Case Study: Synthesis of β-Amino-α-Trifluoromethyl Alcohols

Recent research highlighted the synthesis of β-amino-α-trifluoromethyl alcohols using TFMDEA as a key intermediate. The process involves stereocontrolled reactions that yield compounds with potential biological activity . The following reaction scheme illustrates this approach:

This method not only showcases the utility of TFMDEA but also emphasizes its potential in developing new therapeutic agents.

Material Science

3.1 Applications in Polymer Chemistry

The unique properties of TFMDEA extend beyond medicinal chemistry into materials science. Its incorporation into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Research indicates that polymers modified with trifluoromethyl groups exhibit improved performance in harsh environments, making them suitable for applications in coatings and adhesives .

Table 2: Properties of TFM-Modified Polymers

| Property | Standard Polymer | TFM-Modified Polymer |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Chemical Resistance | Moderate | High |

| Hydrophobicity | Low | High |

Wirkmechanismus

The mechanism of action of (Trifluoromethyl)diethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of protein function. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Trifluoromethyl)trimethylsilane: Another trifluoromethylated compound used in similar applications.

Trifluoromethyl iodide: A reagent used for introducing trifluoromethyl groups into organic molecules.

(Trifluoromethyl)benzene: A compound with a trifluoromethyl group attached to a benzene ring, used in various chemical syntheses.

Uniqueness

(Trifluoromethyl)diethylamine is unique due to its combination of the trifluoromethyl group and the diethylamine moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

(Trifluoromethyl)diethylamine is an organic compound notable for its unique trifluoromethyl group attached to a diethylamine moiety. This structure imparts significant lipophilicity and metabolic stability, which are essential for its biological activity. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with biological macromolecules.

The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, which can lead to enzyme inhibition or modulation of protein function. This interaction is crucial for its biological efficacy, particularly in pharmacological contexts where the modulation of neurotransmitter systems is desired.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Compounds with similar structures have shown moderate inhibition, suggesting that this compound may also possess this property .

- Pharmacological Potential : The presence of the trifluoromethyl group is linked to enhanced binding affinity to biological targets, which could make this compound effective against certain diseases, including those related to neurotransmitter imbalances, such as depression and anxiety.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study on derivatives of 4-(trifluoromethyl)benzoyl hydrazine revealed that certain compounds exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

- Synthesis and Biological Evaluation : Research has demonstrated various synthetic routes for producing β-amino-α-trifluoromethyl alcohols, which are structurally related to this compound. These compounds were evaluated for their biological activities, showing promise in modulating enzyme activity and potentially serving as drug candidates .

- Mechanistic Insights : Computational studies have elucidated the mechanism by which this compound interacts with proteins, highlighting the role of the trifluoromethyl group in enhancing lipophilicity and metabolic stability. These factors contribute to the compound's ability to penetrate biological membranes and reach target sites effectively .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-ethyl-N-(trifluoromethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3-9(4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAUPKROWSGZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505841 | |

| Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-55-6 | |

| Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.